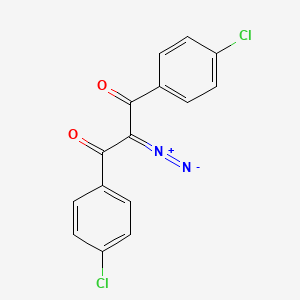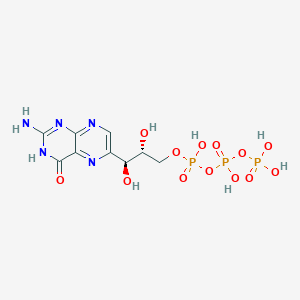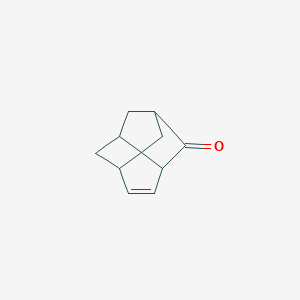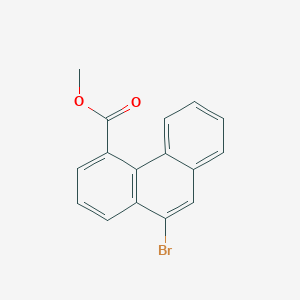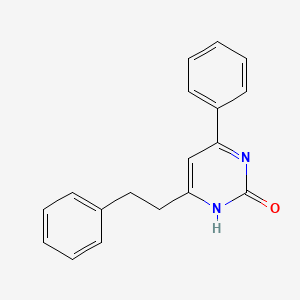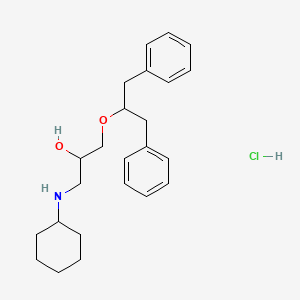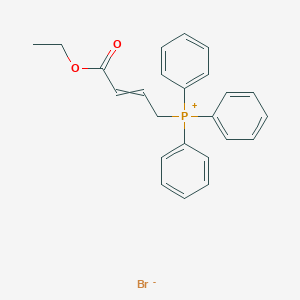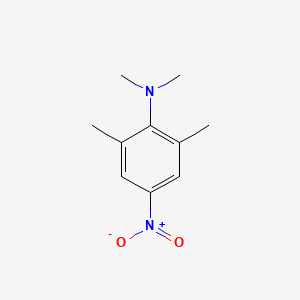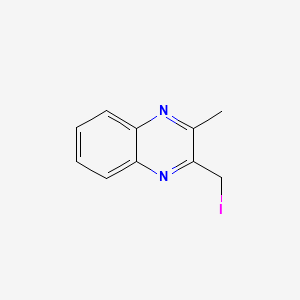
4-Piperidinol, 1,1'-(2-butyne-1,4-diyl)bis[2,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinol, 1,1’-(2-butyne-1,4-diyl)bis[2,5-dimethyl-] is a chemical compound with the molecular formula C22H42N2O2 It is known for its unique structure, which includes a piperidinol moiety linked by a butyne bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1,1’-(2-butyne-1,4-diyl)bis[2,5-dimethyl-] typically involves the reaction of 2-butyne-1,4-diol with piperidinol derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinol, 1,1’-(2-butyne-1,4-diyl)bis[2,5-dimethyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halogenated derivatives, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups .
Applications De Recherche Scientifique
4-Piperidinol, 1,1’-(2-butyne-1,4-diyl)bis[2,5-dimethyl-] has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Piperidinol, 1,1’-(2-butyne-1,4-diyl)bis[2,5-dimethyl-] involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or interfere with cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butyne-1,4-diol: A related compound with similar structural features but different functional groups.
Benzene, 1,1’-(2-butyne-1,4-diyl)bis-: Another compound with a butyne bridge but different aromatic substituents.
Uniqueness
4-Piperidinol, 1,1’-(2-butyne-1,4-diyl)bis[2,5-dimethyl-] is unique due to its specific combination of piperidinol and butyne moieties, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
34864-72-7 |
|---|---|
Formule moléculaire |
C18H32N2O2 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
1-[4-(4-hydroxy-2,5-dimethylpiperidin-1-yl)but-2-ynyl]-2,5-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C18H32N2O2/c1-13-11-19(15(3)9-17(13)21)7-5-6-8-20-12-14(2)18(22)10-16(20)4/h13-18,21-22H,7-12H2,1-4H3 |
Clé InChI |
MNKCWQRRQKOIEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(CN1CC#CCN2CC(C(CC2C)O)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Acetyloxy)ethyl]phosphonic acid](/img/structure/B14694453.png)
![1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione](/img/structure/B14694459.png)
![(8R,9S,10S,13R,14S,17R)-3,3-dimethoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene](/img/structure/B14694466.png)
